3-Bromo-5-nitrophenol

Physicochemical Properties Reactivity pKa

Researchers requiring a meta-substituted phenolic building block for orthogonal Suzuki/amination sequences often face regioisomer inconsistency that derails yields. 3-Bromo-5-nitrophenol (CAS 116632-23-6) provides a single, defined 3,5-substitution pattern (m.p. 142-147 °C, pKa 7.38) for reliable cross-coupling at the C-Br bond followed by O-functionalization. • Enables sequential Pd-catalyzed coupling then O-alkylation/triflation without protecting-group manipulation • Crystalline solid with low aqueous solubility (0.7 g/L) simplifies work-up and isolation • Available from stock (≥95% purity); ambient shipping; global B2B logistics supported

Molecular Formula C6H4BrNO3
Molecular Weight 218 g/mol
CAS No. 116632-23-6
Cat. No. B174387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-nitrophenol
CAS116632-23-6
Molecular FormulaC6H4BrNO3
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)Br)[N+](=O)[O-]
InChIInChI=1S/C6H4BrNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H
InChIKeyVJQGLUHOAIZTNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-nitrophenol Product Overview


3-Bromo-5-nitrophenol (CAS 116632-23-6) is an aryl building block belonging to the class of halogenated nitrophenols, characterized by a bromine atom at the 3-position and a nitro group at the 5-position on a phenolic ring. This specific meta-substitution pattern imparts distinct electronic and steric properties that differ significantly from ortho- or para-substituted analogs. The compound is primarily utilized as an intermediate in organic synthesis, where its dual functionality—a phenolic hydroxyl group and an aryl bromide—enables orthogonal derivatization via reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Ullmann ether synthesis [1]. Its physicochemical properties include a molecular weight of 218.01 g/mol, a predicted pKa of 7.38, a melting point of 145 °C, and low aqueous solubility (0.7 g/L at 25°C) . These properties, particularly the moderate acidity of the phenol and the reactivity of the C–Br bond, define its utility in constructing more complex molecular architectures for pharmaceutical and agrochemical research .

Workflow
Convergent synthesis via orthogonal derivatization (Suzuki, Buchwald-Hartwig, Ullmann)
Selection
3,5-substituted bromonitrophenol scaffold with dual functional handles
Use Context
Building block for pharmaceutical and agrochemical intermediate research

3-Bromo-5-nitrophenol Isomer Specificity


Substitution patterns on the aromatic ring critically govern both reactivity and the physicochemical properties of bromonitrophenols. The specific 3-bromo-5-nitro arrangement on the phenol ring is not functionally equivalent to other isomers such as 2-bromo-4-nitrophenol or 3-bromo-4-nitrophenol. The relative positioning of electron-withdrawing groups (EWGs) and the hydroxyl group dictates the molecule's pKa, directing effects in electrophilic aromatic substitution, and the steric environment around the C–Br bond, which in turn influences coupling efficiency in palladium-catalyzed reactions . For example, the 3,5-substitution pattern places the bromine and nitro groups in a meta relationship to each other and to the hydroxyl group, creating a unique electronic landscape that differs from ortho- or para-substituted analogs [1]. This has direct consequences for regioselectivity in subsequent derivatizations and for the physical handling characteristics (e.g., melting point, solubility) of the intermediate. Therefore, substituting 3-bromo-5-nitrophenol with a regioisomer without rigorous re-optimization of reaction conditions is likely to result in altered yields, different impurity profiles, or complete synthetic failure. The following section provides quantitative evidence delineating these critical differentiators.

3-bromo-5-nitro substitution pattern creates a unique electronic landscape; replacing with a different regioisomer (e.g., 2-bromo-4-nitrophenol) alters pKa and directing effects, likely requiring re-optimization.
Regioisomer mismatch may shift coupling efficiency in Pd-catalyzed reactions; yields and impurity profiles can differ from established 3,5-substituted routes.
Physical handling (melting point, solubility) varies across bromonitrophenol isomers; selecting a low-melting isomer could affect isolation consistency and storage stability.

3-Bromo-5-nitrophenol vs. Key Analogs: Evidence


pKa vs. 3-Nitrophenol

The introduction of a bromine atom significantly modulates the acidity of the phenol. 3-Bromo-5-nitrophenol has a predicted pKa of 7.38 ± 0.10, which is substantially lower (more acidic) than the pKa of the non-brominated analog, 3-nitrophenol, which is reported as 8.28 at 25°C [1]. This difference of 0.90 pKa units corresponds to an ~8-fold increase in acidity, directly impacting its ionization state and, consequently, its solubility and reactivity in aqueous or protic environments.

pKa vs. 3-Nitrophenol
Cross-study comparable
ΔpKa = -0.90 ≈ 8-fold more acidic
Supports deprotonation under mildly basic conditions
Predicted pKa (ACD/Labs) vs. reported experimental 3-nitrophenol value
Physicochemical Properties Reactivity pKa

Melting Point vs. 5-Bromo-2-nitrophenol

The physical state and thermal properties differ significantly between regioisomers. 3-Bromo-5-nitrophenol is a solid with a reported melting point of 142-147°C, whereas its isomer 5-Bromo-2-nitrophenol has a melting point of 40-46°C . This represents a difference of over 100°C, indicating that 5-bromo-2-nitrophenol is a low-melting solid that may become an oil or low-viscosity liquid at slightly elevated ambient temperatures.

Melting Point vs. Isomer
Cross-study comparable
ΔTmelt ≈ +102°C (142-147°C vs. 40-46°C)
Crystalline solid at ambient temperature; supports handling stability
Vendor-reported experimental melting ranges
Physical Properties Handling Formulation

Suzuki-Miyaura Reactivity: Aryl Bromide vs. Aryl Chloride

The C–Br bond in 3-bromo-5-nitrophenol is a more reactive handle for palladium-catalyzed cross-coupling reactions compared to the C–Cl bond in analogous compounds like 3-chloro-5-nitrophenol. While direct head-to-head kinetic data for these specific compounds is not available, class-level inference from broad studies on halogenated aromatics confirms that aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides under typical Suzuki-Miyaura conditions [1]. This translates to lower catalyst loadings and milder reaction temperatures for bromides.

Suzuki Reactivity
Class-level inference
Aryl bromide (C-Br): high reactivity vs. aryl chloride (C-Cl): low
Faster oxidative addition enables milder coupling conditions
Direct head-to-head kinetic data not available; class-level reactivity
Cross-Coupling Suzuki-Miyaura Reactivity

Commercial Availability & Purity

3-Bromo-5-nitrophenol is a commercially established building block, available from multiple global vendors with well-defined purity specifications. Typical purities range from 95% (standard) to 98% (HPLC) for high-grade material [1]. This contrasts with some less common or more challenging regioisomers, which may have limited commercial availability, longer lead times, or less rigorously defined purity profiles, increasing procurement risk for time-sensitive projects.

Purity & Availability
Supporting evidence
95-98% HPLC, multi-vendor supply
Procurement reliability and supply chain resilience
Specifications may vary; verify with vendor COA
Procurement Purity Availability

Bioisosteric Properties

According to a vendor datasheet, 3-bromo-5-nitrophenol has been shown to have bioisosteric properties and the substituents on this molecule are different from those on other pyridyl ethers, leading to selectivity for certain receptors . While this is a vendor claim without detailed peer-reviewed quantitative data in the provided sources, it suggests a rationale for exploring this compound in medicinal chemistry as a potential replacement for other motifs to modulate target selectivity. This is in contrast to other halogenated nitrophenols for which such specific claims are not made.

Bioisosteric Claim
Data to verify
Vendor claim of receptor selectivity vs. pyridyl ethers
May support medicinal chemistry scaffold exploration
Requires independent peer-reviewed validation
Medicinal Chemistry Bioisosterism Drug Design

3-Bromo-5-nitrophenol Applications


Suzuki-Miyaura Biaryl Synthesis

The highly reactive C–Br bond in 3-bromo-5-nitrophenol makes it an excellent electrophilic partner in palladium-catalyzed Suzuki-Miyaura couplings. This enables the efficient construction of functionalized biaryl systems, a common motif in pharmaceuticals and agrochemicals. The meta-substitution pattern and the presence of a free phenol allow for further orthogonal derivatization post-coupling, such as O-alkylation or conversion to a triflate for subsequent coupling steps [1].

O-Alkylation & Ether Synthesis

The relatively low pKa (7.38) of 3-bromo-5-nitrophenol, compared to non-halogenated nitrophenols, facilitates deprotonation under mildly basic conditions (e.g., K₂CO₃ in acetone or DMF). This allows for efficient O-alkylation or Ullmann-type ether synthesis at ambient or moderately elevated temperatures, which can be advantageous when working with base-sensitive substrates or when minimizing side reactions is critical .

Bioisosteric Replacement Scaffold

Based on vendor claims of bioisosteric properties and receptor selectivity compared to pyridyl ethers, 3-bromo-5-nitrophenol can serve as a core scaffold in medicinal chemistry hit-to-lead and lead optimization programs. Researchers may employ this building block to synthesize focused libraries aimed at targets where modulating receptor selectivity or improving metabolic stability is a key objective .

Crystalline Intermediate for Multi-Step Synthesis

Given its high melting point (142-147°C) and stable crystalline nature, 3-bromo-5-nitrophenol is an ideal intermediate for multi-step synthetic sequences where consistent physical form and ease of handling are paramount. Its low solubility in water (0.7 g/L) also simplifies aqueous work-up procedures during reaction sequences, as the product can often be isolated by simple filtration or extraction .

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Aryl bromide coupling handle
Cross-coupling efficiency and post-functionalization orthogonality
O-alkylation & ether synthesis
Readily deprotonated phenol (moderate acidity)
Mild base conditions and substrate scope for alkylation
Bioisosteric replacement scaffold
Reported bioisosteric potential (vendor claim)
Receptor selectivity and IP generation; requires independent validation
Crystalline intermediate for multi-step synthesis
High-melting crystalline solid
Physical stability, ease of handling, and work-up reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.